Arteannuin L

Description

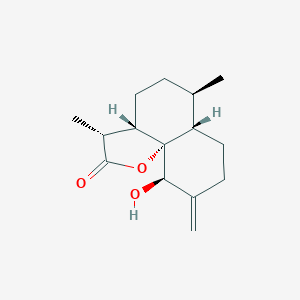

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-7-12-10(3)14(17)18-15(12)11(8)6-5-9(2)13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCCSJGLHBNKPR-JZIIGSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC23C1CCC(=C)C3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CCC(=C)[C@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arteannuin L: A Technical Overview of its Chemical Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin L is a sesquiterpene lactone belonging to the cadinane class of natural products. It is one of the many terpenoid compounds isolated from Artemisia annua, a plant renowned for being the source of the potent antimalarial drug, artemisinin. While not as extensively studied as artemisinin, this compound and its analogues are of significant interest to the scientific community for their potential biological activities and as challenging targets for chemical synthesis. This technical guide provides a comprehensive overview of the chemical structure of this compound, details of its characterization, and insights into its biological context based on the activities of closely related compounds.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic structure. Its key chemical identifiers are summarized in the table below.

| Identifier | Value |

| Chemical Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylenedecahydro-2H-naphtho[8a,1-b]furan-2-one |

| CAS Number | 207446-89-7 |

The structure of this compound was elucidated by Sy et al. through synthetic efforts and spectroscopic analysis. It is a structural analogue of other arteannuins, such as Arteannuin K and M.

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Chemical Shifts for Artemisinin in CDCl₃ [1]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 33.84 | - |

| 2 | 36.14 | - |

| 3 | 50.21 | 3.42 (c, 1H) |

| 4 | 37.76 | 2.08-2.5 (c, 2H) |

| 5 | 23.62 | - |

| 5a | 94.1 | 5.87-5.9 (CH, 1H) |

| 6 | 79.9 | 3.64-3.68 (c, 1H) |

| 7 | 45.25 | 2.45 (c, 1H) |

| 8 | 25.22 | - |

| 8a | 33.12 | - |

| 9 | 105.9 | - |

| 10 | 172.6 | - |

| 11 | 20.05 | 1.21-1.24 (d, 3H, J=7.32) |

| 12 | 12.78 | 1.02-1.05 (d, 3H, J=5.37) |

| 13 | - | 1.63-1.66 (s, 3H) |

| 14 | - | 1.42-1.45 (s, 1H) |

| 15 | - | 1.97-1.99 (c, 2H) |

| 16 | - | 1.88-1.90 (t, 2H, J=5.35) |

| 17 | - | 1.75-1.78 (c, 2H, J1=5.25, J2=7.22) |

Note: The provided data for Artemisinin is for comparative purposes. Specific shifts for this compound may vary.

Experimental Protocols

Isolation of Sesquiterpenoids from Artemisia annua

A general procedure for the extraction and isolation of sesquiterpenoid lactones like this compound from the dried leaves of Artemisia annua involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent such as hexane or chloroform. This can be performed using maceration, Soxhlet extraction, or supercritical fluid extraction with CO₂.

-

Partitioning: The crude extract is then partitioned between hexane and a more polar solvent like acetonitrile to separate the desired sesquiterpenoids from highly non-polar compounds.

-

Chromatography: The resulting fraction is concentrated and subjected to column chromatography on silica gel. A gradient elution system, typically with mixtures of ethyl acetate and hexane, is used to separate the different components.

-

Purification: Fractions containing the target compounds are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: The structure of the isolated compound is then confirmed using spectroscopic methods including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.

General Protocol for NMR Analysis

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are also performed.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to determine the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways (Contextual)

Direct studies on the biological activity and specific signaling pathways of this compound are currently limited in published literature. However, the activities of its close structural analogues, Arteannuin B and Dihydroarteannuin, provide a strong basis for predicting its potential therapeutic relevance.

Anti-inflammatory Activity of Arteannuin B

Recent studies have shown that Arteannuin B exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB pathway by Arteannuin B.

Anticancer Activity of Arteannuin B

Arteannuin B has also been shown to enhance the efficacy of the chemotherapy drug cisplatin in non-small cell lung cancer. This synergistic effect is mediated through the regulation of Connexin 43 and the MAPK signaling pathway.

Caption: Modulation of the MAPK pathway by Arteannuin B.

Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory and anticancer activities, warranting further investigation into its specific molecular targets and mechanisms of action.

Conclusion

This compound is a structurally complex sesquiterpenoid lactone from Artemisia annua. While detailed biological studies on this compound are still emerging, the known activities of its close analogues suggest that it may possess valuable therapeutic properties. This technical guide provides a foundational understanding of its chemical nature and a framework for future research into its synthesis, characterization, and pharmacological potential. Further studies are crucial to fully elucidate the specific biological roles and mechanisms of action of this compound, which could lead to the development of new therapeutic agents.

References

The Discovery and Isolation of Arteannuin L from Artemisia annua: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisia annua, a plant long used in traditional Chinese medicine, is a rich source of bioactive sesquiterpenoids. While artemisinin is the most renowned of these compounds, the plant's diverse phytochemical profile includes numerous other structurally related molecules with potential therapeutic value. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Arteannuin L, a sesquiterpene lactone found in Artemisia annua. Detailed experimental protocols for extraction and purification are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the key processes, adhering to strict formatting guidelines for clarity and utility in a research and development setting.

Introduction

Artemisia annua L., a member of the Asteraceae family, is a well-established medicinal plant, globally recognized as the primary source of the potent antimalarial drug, artemisinin.[1][2] The plant's therapeutic properties are not limited to artemisinin; it produces a wide array of secondary metabolites, including monoterpenes, flavonoids, coumarins, and a variety of other sesquiterpenoids.[3][4] Among these are numerous "arteannuins," a class of sesquiterpene lactones structurally related to artemisinin. This guide focuses specifically on this compound, detailing the scientific journey from its discovery within the complex chemical matrix of the plant to its isolation as a pure compound. Understanding the methodologies for isolating such compounds is critical for further pharmacological investigation and potential drug development.

Discovery and Structural Elucidation

The exploration of Artemisia annua's phytochemistry has been extensive, largely driven by the success of artemisinin. The structural elucidation of novel compounds like this compound has been made possible through the application of advanced analytical techniques. Preparative liquid chromatography methods, such as column chromatography and High-Performance Liquid Chromatography (HPLC), are essential for obtaining sufficient quantities of purified compounds.[4] Following isolation, the precise molecular structure is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[4] While the initial discovery of many arteannuins is embedded in broader phytochemical studies of the plant, the synthesis of arteannuins K, L, M, and O has also been a key area of research, confirming their structures.[5]

Isolation and Purification Methodology

The isolation of this compound from Artemisia annua follows a multi-step process designed to separate it from a complex mixture of other phytochemicals. The general workflow involves extraction, partitioning, and chromatographic purification.

Experimental Protocol: Solvent Extraction and Partitioning

This protocol is a generalized representation based on common phytochemical isolation techniques for sesquiterpenoids from A. annua.

-

Plant Material Preparation: Dried and pulverized leaves of Artemisia annua are used as the starting material.[6]

-

Initial Extraction: The dried leaf material is extracted with a non-polar solvent such as hexane.[7] This is often performed using a Soxhlet apparatus or by refluxing to ensure efficient extraction of lipophilic compounds, including sesquiterpenoids.[8]

-

Solvent Evaporation: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude hexane extract is then partitioned between hexane and an aqueous acetonitrile mixture (e.g., 90% acetonitrile).[7] This step serves to separate compounds based on their polarity. The more polar compounds, including many sesquiterpenoids, will preferentially move into the acetonitrile phase.

-

Phase Separation and Concentration: The acetonitrile phase is collected and the solvent is evaporated to dryness, yielding a refined extract enriched with sesquiterpenoids.[7]

Experimental Protocol: Chromatographic Purification

The enriched extract from the partitioning step requires further purification using chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The refined extract is adsorbed onto silica gel and subjected to column chromatography.[7]

-

Elution Gradient: The column is eluted with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.[7] Fractions are collected systematically.

-

Thin-Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known arteannuin standards.[9]

-

Fraction Pooling: Fractions containing the target compound are pooled and concentrated.

-

Preparative HPLC: For final purification to achieve high purity, the pooled fractions are subjected to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.[10]

Physicochemical Characterization

Once isolated, the structure and identity of this compound are confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. Data is compared with reported values for confirmation.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns can further confirm the structure.[9]

Quantitative Data Summary

The yield of sesquiterpenoids from Artemisia annua can vary significantly based on the plant cultivar, growing conditions, and extraction methodology.

| Parameter | Typical Value Range | Extraction Method | Reference |

| Artemisinin Content | 0.01% - 1.5% (dry weight) | Solvent Extraction | [1][6] |

| Supercritical CO₂ Extraction Yield (Artemisinin) | Up to 14.65 ± 0.28 µg/mg | SC-CO₂ | [9] |

| Ethanol Extraction Yield (Artemisinin) | 6.86 ± 0.39 µg/mg | Ultrasound-assisted EtOH | [9] |

| Arteannuin B Yield (from SC-CO₂ extract) | 15.29% of volatile compounds | SC-CO₂ | [1] |

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. Artemisia annua, a Traditional Plant Brought to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sisj.journals.ekb.eg [sisj.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. HKU Scholars Hub: Structure elucidation of arteannuin O, a novel cadinane diol from Artemisia annua, and the synthesis of arteannuins K, L, M and O [hub.hku.hk]

- 6. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Profiling of sesquiterpenoid fractions from Artemisia annua L. and testing their in vitro anti-SARS-CoV-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Arteannuin L in Artemisia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathway of arteannuins in Artemisia annua, with a special focus on the lesser-known sesquiterpenoid, Arteannuin L. While the biosynthesis of the renowned antimalarial compound, artemisinin, has been extensively studied, the pathways leading to many other related arteannuins, including this compound, remain largely unelucidated. This document summarizes the current understanding of the core artemisinin pathway and presents a hypothetical biosynthetic route to this compound based on its chemical structure and known enzymatic reactions in Artemisia annua. Furthermore, it furnishes detailed experimental protocols for the analysis of these compounds and presents quantitative data where available.

The Core Artemisinin Biosynthetic Pathway: A Foundation

The biosynthesis of artemisinin is a complex process that begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids.[1][2] This pathway is primarily active in the glandular secretory trichomes of Artemisia annua.[3] The key enzymatic steps are outlined below.

Upstream Pathways: The precursor FPP is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[2]

Core Pathway Enzymes and Intermediates:

-

Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed step, converting FPP to amorpha-4,11-diene.[1][2]

-

Cytochrome P450 Monooxygenase (CYP71AV1): This multifunctional enzyme, in conjunction with its redox partner cytochrome P450 reductase (CPR), catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[1][2]

-

Artemisinic Aldehyde Δ11(13)-Reductase (DBR2): This enzyme reduces the double bond in artemisinic aldehyde to form dihydroartemisinic aldehyde, shunting the pathway towards artemisinin.[1][2]

-

Aldehyde Dehydrogenase 1 (ALDH1): ALDH1 oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid, the direct precursor of artemisinin.[1]

-

Non-enzymatic Conversion: Dihydroartemisinic acid is then believed to be converted to artemisinin through a series of spontaneous photo-oxidative reactions.[1]

A competing branch in this pathway leads to the formation of arteannuin B from artemisinic acid, also through a likely non-enzymatic photo-oxidative process.[2]

This compound: A Hypothetical Biosynthetic Pathway

Scientific literature does not contain an experimentally verified biosynthetic pathway for this compound. However, a 2001 study by Sy et al. reported the synthesis of this compound from artemisinin, which provides crucial clues about its structure.[4] Based on the known chemical transformations in Artemisia and the likely cadinane-type sesquiterpenoid structure of arteannuins, a hypothetical pathway for the formation of this compound can be proposed.

It is plausible that this compound is a downstream modification of a key intermediate in the artemisinin pathway, such as artemisinic acid or arteannuin B. The formation of many minor sesquiterpenoids in Artemisia annua is thought to occur through spontaneous oxidation reactions involving allylic hydroperoxides.[1] It is also possible that promiscuous activities of enzymes like cytochrome P450s contribute to the diversity of these compounds.

The proposed hypothetical pathway below suggests that this compound could be formed from Arteannuin B via an epoxidation reaction followed by rearrangement, or through a similar oxidative transformation of artemisinic acid.

Quantitative Data

There is a lack of specific quantitative data for this compound in the existing literature. Quantitative analyses of Artemisia annua extracts tend to focus on the major bioactive compounds. The table below summarizes the typical concentration ranges for the most abundant and well-studied sesquiterpenoids in the dried leaves of Artemisia annua.

| Compound | Typical Concentration Range (% dry weight) | Analytical Method |

| Artemisinin | 0.1 - 1.5% | HPLC-UV, HPLC-ELSD, LC-MS |

| Artemisinic Acid | 0.1 - 0.5% | HPLC-UV, LC-MS |

| Arteannuin B | 0.05 - 0.2% | HPLC-UV, LC-MS |

| Dihydroartemisinic Acid | Variable, often lower than artemisinic acid | LC-MS |

| This compound | Not Reported | - |

Experimental Protocols

The following protocols provide a general framework for the extraction, separation, and quantification of arteannuins from Artemisia annua. These methods can be adapted for the targeted analysis of this compound, provided a reference standard is available.

Extraction of Sesquiterpenoids

-

Sample Preparation: Harvest fresh leaves of Artemisia annua and dry them at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder.

-

Solvent Extraction:

-

Soxhlet Extraction: Extract the powdered leaf material with n-hexane or chloroform for 4-6 hours.

-

Ultrasonic Extraction: Suspend the powdered leaf material in a suitable solvent (e.g., methanol, ethanol, or chloroform) and sonicate for 30-60 minutes.

-

-

Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

-

Sample Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Analytical Methods

-

HPLC-UV/DAD:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: As many arteannuins lack a strong chromophore, a derivatization step is often required for UV detection. This typically involves treatment with a base (e.g., NaOH) followed by neutralization to form a UV-active product. Detection is then performed at a wavelength around 260 nm.

-

-

HPLC-ELSD (Evaporative Light Scattering Detection):

-

This method is suitable for non-volatile compounds that do not have a UV chromophore.

-

The mobile phase composition is similar to HPLC-UV.

-

The detector response is dependent on the mass of the analyte.

-

-

LC-MS/MS: This is a highly sensitive and selective method for the identification and quantification of arteannuins.

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Triple quadrupole or time-of-flight (TOF) analyzers provide high resolution and accuracy.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

-

Conclusion

The biosynthetic pathway of artemisinin in Artemisia annua is well-characterized, providing a roadmap for metabolic engineering and synthetic biology approaches to enhance its production. In contrast, the biosynthesis of many minor sesquiterpenoids, such as this compound, remains to be elucidated. Based on its likely chemical structure and the known chemistry of Artemisia annua, it is hypothesized that this compound is a downstream product of the main artemisinin pathway, possibly formed through the action of promiscuous enzymes or non-enzymatic transformations. Further research, including isolation and structure elucidation of this compound from natural sources, followed by feeding studies with labeled precursors, will be necessary to definitively map its biosynthetic origin. The analytical protocols provided in this guide offer a robust starting point for researchers aiming to investigate the full spectrum of sesquiterpenoids in this medicinally important plant.

References

Spectroscopic Analysis of Sesquiterpenoids in Artemisia annua L.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisia annua L. is a medicinal plant of significant interest due to its production of a diverse array of sesquiterpenoid lactones. Among these, artemisinin is a potent antimalarial drug. Other related compounds, such as arteannuin B and its structural analogues like arteannuin L, are also subjects of research for their potential biological activities.[1] This guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of these compounds, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data of Key Sesquiterpenoids

The following tables summarize the key spectroscopic data for Artemisinin and Arteannuin B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Artemisinin

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for artemisinin are well-established.

| ¹H NMR (CDCl₃, 200.03 MHz) | ¹³C NMR (CDCl₃, 50.305 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 5.87-5.9 | 1H, CH |

| 3.64-3.68 | 1H, c, CH |

| 3.42 | 1H, c, CH |

| 2.45 | 1H, c, CH |

| 2.5-2.08 | 2H, c, CH₂ |

| 1.97-1.99 | 2H, c, CH₂ |

| 1.88-1.90 | 2H, t, CH₂, J= 5.35 Hz |

| 1.75-1.78 | 2H, c, CH₂, J₁= 5.25, J₂=7.22 |

| 1.63-1.66 | 3H, s, CH₃ |

| 1.42-1.45 | 1H, s, CH |

| 1.21-1.24 | 3H, d, CH₃, J=7.32 |

| 1.02-1.05 | 3H, d, CH₃, J= 5.37 |

(Data sourced from Redalyc.Isolation, characterization and quantification of artemisinin by NMR from Argentinean Artemisia annua L.[2])

Table 2: Mass Spectrometry (MS) Data for Arteannuin B and Artemisinin

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of compounds. High-resolution techniques like ESI-Q-TOF-MS/MS provide detailed structural information.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Arteannuin B | 249.15 | 231.14 [M+H–H₂O]⁺, 189.09 [M+H–C₃H₈O]⁺, 185.14 [M+H–2H₂O–CO]⁺ |

| Artemisinin | 283 | Fragmentation data for artemisinin can be complex and is detailed in various literature sources. |

(Data for Arteannuin B sourced from Profiling of sesquiterpenoid fractions from Artemisia annua L. and testing their in vitro anti-SARS-CoV-2 activity[3])

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on established methods for the analysis of sesquiterpenoids from Artemisia annua.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 10-20 mg of the purified compound or plant extract residue in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

-

Add a chemical shift reference, such as tetramethylsilane (TMS).[2]

-

For quantitative NMR (qNMR), a known amount of an internal standard (e.g., N,N-dimethylformamide) is added.[2]

-

Filter the solution and transfer it to an NMR tube.[2]

-

-

Instrumentation and Data Acquisition:

-

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 200.037 MHz for ¹H and 50.3 MHz for ¹³C).[2]

-

Experiments are conducted at a controlled temperature, such as 25°C.[2]

-

For quantitative analysis, specific acquisition parameters are set, including the number of transients (e.g., 32-64), flip angle (e.g., 45°), relaxation delay (e.g., 1.00 s), and acquisition time (e.g., 4.09 s).[2]

-

To obtain ¹H-decoupled ¹³C NMR spectra without the Nuclear Overhauser Effect (NOE), inverse-gated decoupling sequences are employed.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

A rapid extraction can be achieved by immersing one gram of fresh plant material in chloroform for one minute.[4] This method is reported to have a recovery of >97% for artemisinin and its analogues.[4]

-

For quantitative analysis, a standard stock solution of the reference compound is prepared in a suitable solvent (e.g., methanol).[3]

-

-

Chromatography:

-

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.[4]

-

The mobile phase composition is optimized for the separation of the target compounds.

-

-

Mass Spectrometry:

-

The eluent from the chromatography system is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[4]

-

Data is acquired in positive ion mode.[3]

-

For targeted analysis, selected ion monitoring (SIM) can be used to record the abundance of specific ions.

-

Mandatory Visualization

The following diagrams illustrate key experimental workflows for the analysis of sesquiterpenoids from Artemisia annua.

Caption: Workflow for NMR-based analysis of Artemisia annua extracts.

Caption: Workflow for LC-MS/MS-based analysis of sesquiterpenoids.

References

- 1. A Discovery-Based Metabolomic Approach Using UPLC-Q-TOF-MS/MS Reveals Potential Antimalarial Compounds Present in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. Profiling of sesquiterpenoid fractions from Artemisia annua L. and testing their in vitro anti-SARS-CoV-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of artemisinin and its biosynthetic precursors in Artemisia annua L. by high performance liquid chromatography-electrospray quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of Arteannuin B: A Technical Guide

A Note on Nomenclature: This guide focuses on the pharmacological properties of Arteannuin B. Initial searches for "Arteannuin L" did not yield specific scientific data, suggesting it may be a less common synonym or a misnomer. Due to the substantial body of research available for Arteannuin B, a structurally related sesquiterpene lactone also isolated from Artemisia annua, this document will detail its known biological activities and mechanisms of action.

Introduction

Arteannuin B is a sesquiterpene lactone derived from the plant Artemisia annua, the same source as the renowned antimalarial compound, artemisinin. While lacking the endoperoxide bridge crucial for artemisinin's antimalarial activity, Arteannuin B has emerged as a molecule of significant pharmacological interest, demonstrating potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the pharmacological properties of Arteannuin B, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Pharmacological Properties

Arteannuin B exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Arteannuin B has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] It effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4]

Anticancer Activity

In the realm of oncology, Arteannuin B has shown promising cytotoxic activity against a variety of cancer cell lines.[5] It can inhibit cancer cell viability and proliferation, induce apoptosis, and arrest the cell cycle.[6] Furthermore, it has been found to enhance the efficacy of conventional chemotherapeutic agents like cisplatin in non-small cell lung cancer.[7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of Arteannuin B.

Table 1: Anti-inflammatory Activity of Arteannuin B

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| NO Production | LPS-stimulated RAW264.7 macrophages | Arteannuin B | Dose-dependent inhibition | [3] |

| PGE2 Production | LPS-stimulated RAW264.7 macrophages | Arteannuin B | Down-regulation of COX-2 expression | [3] |

| IL-1β mRNA Expression | LPS-exposed RAW264.7 macrophages | Arteannuin B | Decreased expression | [3] |

| IL-6 mRNA Expression | LPS-exposed RAW264.7 macrophages | Arteannuin B | Decreased expression | [3] |

| TNF-α mRNA Expression | LPS-exposed RAW264.7 macrophages | Arteannuin B | Decreased expression | [3] |

| TNF-α Production | LPS-induced RAW 264.7 macrophages | Arteannuin B (10 µM) | 72.18% inhibition | [4] |

| IL-6 Production | LPS-induced RAW 264.7 macrophages | Arteannuin B (10 µM) | 68.43% inhibition | [4] |

Table 2: Anticancer Activity of Arteannuin B

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| A549 | Human Lung Cancer | MTT Assay | 16.03 µM (at day 4) | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Viability Assay | Inhibition observed | [6] |

| MCF-7 | Breast Cancer | Viability Assay | Inhibition observed | [6] |

| MIA PaCa-2 | Pancreas Cancer | Viability Assay | Inhibition observed | [6] |

| PC-3 | Prostate Cancer | Viability Assay | Inhibition observed | [6] |

| A459 | Non-Small Cell Lung Cancer | Viability Assay | Inhibition observed | [6] |

| A549, MCF7, HCT116, Jurkat, RD | Various | MTT Assay | 8–36 μM (for derivatives) | [5] |

Mechanisms of Action & Signaling Pathways

Arteannuin B exerts its pharmacological effects by modulating specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of Arteannuin B is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Arteannuin B has been shown to covalently bind to the ubiquitin-conjugating enzyme UBE2D3, thereby preventing the ubiquitination of key signaling proteins like RIP1 and NEMO, which are essential for NF-κB activation.[3] This ultimately leads to the suppression of pro-inflammatory gene expression.

References

- 1. 2.7. RT-PCR Cytokine Expression [bio-protocol.org]

- 2. gene-quantification.de [gene-quantification.de]

- 3. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the Active Compounds and Significant Pathways of Artemisia Annua in the Treatment of Non-Small Cell Lung Carcinoma based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 3.3. Measurement of Cytokine Expression by qRT-PCR [bio-protocol.org]

- 8. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening the Biological Activity of Arteannuin L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin L is a sesquiterpene lactone isolated from Artemisia annua, a plant renowned for yielding the potent antimalarial drug artemisinin. While artemisinin has been the primary focus of research, other structurally related compounds within the plant, such as this compound, represent a promising frontier for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for screening the biological activity of this compound, drawing upon established protocols for similar compounds from Artemisia annua. The guide focuses on three key areas of biological screening: cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity Screening

The evaluation of a compound's cytotoxicity is a critical first step in drug discovery, providing insights into its potential as an anticancer agent and its safety profile.

Experimental Protocols

a) MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

b) Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with varying concentrations of this compound.

-

Neutral Red Incubation: After treatment, the medium is replaced with a medium containing neutral red (e.g., 50 µg/mL) and incubated for 2-3 hours.

-

Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 50% ethanol, 1% acetic acid).

-

Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm.

-

Data Analysis: The results are expressed as a percentage of the control, and the IC50 value is determined.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HeLa | MTT | 48 | Data to be determined |

| MCF-7 | MTT | 48 | Data to be determined |

| A549 | Neutral Red | 48 | Data to be determined |

Experimental Workflow

Caption: Workflow for cytotoxicity screening of this compound.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the identification of novel anti-inflammatory agents a key research area. Sesquiterpene lactones from Artemisia annua have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways[4][5].

Experimental Protocols

a) Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

RAW 264.7 macrophage cells are a standard model for studying inflammation in vitro. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Production Assay (Griess Test): The accumulation of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.

-

Western Blot Analysis for Signaling Proteins: To investigate the mechanism of action, the expression and phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, ERK, JNK) pathways are analyzed by Western blotting. A decrease in the phosphorylation of these proteins would suggest that this compound inhibits these pathways.

Data Presentation

Quantitative data for the anti-inflammatory activity of this compound is not available in the searched literature. However, extracts from Artemisia annua have been shown to inhibit NO production and the secretion of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells[6][7]. For example, an acetone extract of A. annua at 100 µg/ml inhibited the production of IL-1β by 61.0% and IL-6 by 45.1%[6]. A fraction from Artemisia lavandulaefolia showed strong inhibition of NO production with an IC50 value of 1.64±0.41 μg/mL[8].

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

| Assay | Parameter | IC50 (µM) |

| Griess Assay | NO Production | Data to be determined |

| ELISA | TNF-α Secretion | Data to be determined |

| ELISA | IL-6 Secretion | Data to be determined |

Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Arteannuin B has been shown to exert its anti-inflammatory functions by repressing the NF-κB pathway[9][10].

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. Compounds from Artemisia annua have demonstrated activity against a range of bacteria.

Experimental Protocols

a) Disc Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth and their turbidity is adjusted to a 0.5 McFarland standard.

-

Inoculation: The bacterial suspension is uniformly spread onto the surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with different concentrations of this compound are placed on the agar surface. A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

b) Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Serial Dilution: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

Visual Assessment: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Data Presentation

Specific MIC values for this compound were not found in the reviewed literature. However, studies on Artemisia annua extracts and other isolated compounds provide a useful reference. For instance, artemisinin and its precursor were found to have a MIC of 0.09 mg/mL against Bacillus subtilis, Staphylococcus aureus, and Salmonella sp.[11]. An ethanolic extract of A. annua showed a potent MIC of 60 mg/ml against a multi-drug resistant E. coli isolate[12].

Table 3: Hypothetical Antimicrobial Activity Data for this compound

| Microorganism | Assay | Result |

| Staphylococcus aureus | Disc Diffusion | Zone of Inhibition (mm) |

| Escherichia coli | Disc Diffusion | Zone of Inhibition (mm) |

| Staphylococcus aureus | Broth Microdilution | MIC (µg/mL) |

| Escherichia coli | Broth Microdilution | MIC (µg/mL) |

Experimental Workflow

Caption: Workflow for antimicrobial screening of this compound.

Conclusion

While specific biological activity data for this compound is currently limited in publicly accessible literature, the established methodologies for screening related compounds from Artemisia annua provide a robust framework for its evaluation. The protocols and conceptual models presented in this guide offer a starting point for researchers to investigate the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this promising natural product, which may lead to the development of novel therapeutic agents. It is crucial to perform these systematic screenings to unlock the full therapeutic potential of the diverse chemical entities present in medicinal plants like Artemisia annua.

References

- 1. Cytotoxic activity of secondary metabolites derived from Artemisia annua L. towards cancer cells in comparison to its designated active constituent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical Profile and Anti-Inflammatory Activity of the Fraction from Artemisia lavandulaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. malariaworld.org [malariaworld.org]

- 10. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sjfsmu.journals.ekb.eg [sjfsmu.journals.ekb.eg]

Arteannuin L: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Arteannuin L, a sesquiterpene lactone found in Artemisia annua. Due to the limited availability of direct quantitative data for this compound, this document also includes data from its close structural analog, Arteannuin B, to provide a foundational understanding for researchers. This guide details qualitative solubility, quantitative solubility of related compounds, and stability information, alongside relevant experimental protocols and biosynthetic context. The information herein is intended to support research, drug development, and formulation activities involving this class of compounds.

Introduction

This compound is a sesquiterpenoid isolated from Artemisia annua, a plant renowned for producing the potent antimalarial compound, artemisinin. As interest in the diverse pharmacological properties of A. annua constituents continues to grow, understanding the physicochemical properties of individual compounds like this compound is critical for their isolation, characterization, and potential therapeutic development. This guide focuses on two key developability parameters: solubility and stability.

Solubility Characteristics

Qualitative Solubility of this compound

This compound is reported to be soluble in a range of organic solvents. This suggests it is a lipophilic compound with poor aqueous solubility, a common characteristic of sesquiterpene lactones.

Known Solvents for this compound:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone[1]

Quantitative Solubility of Arteannuin B

As a close structural analog, the solubility of Arteannuin B provides a useful reference point for estimating the solubility behavior of this compound. Quantitative data for Arteannuin B is available from chemical suppliers.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethylformamide (DMF) | 30 | Not specified | Data from Cayman Chemical. |

| Dimethyl Sulfoxide (DMSO) | 25 | 100.68 | Requires sonication for dissolution.[2][3] |

| Ethanol | 25 | Not specified | Data from Cayman Chemical. |

This data is for Arteannuin B and should be used as an estimation for this compound.

Stability Profile

The chemical stability of a compound is paramount for its viability as a drug candidate, influencing its shelf-life, formulation, and degradation pathways. Direct stability studies on this compound are not extensively published. Therefore, stability data for the related compound Arteannuin B and general knowledge of the stability of artemisinin and its derivatives are presented.

Stability of Arteannuin B

Arteannuin B has demonstrated considerable stability under appropriate storage conditions.

| Condition | Stability Duration | Source |

| Storage at -20°C, protected from light | ≥ 4 years | Cayman Chemical[2] |

| Storage at -80°C | Up to 6 months | MedChemExpress[4] |

| Storage at -20°C | Up to 1 month | MedChemExpress[4] |

It is crucial to protect Arteannuin B from light.[3][4] Given the structural similarities, it is reasonable to infer that this compound may also be sensitive to light and temperature-induced degradation.

General Stability Considerations for Artemisinin-Related Compounds

Studies on artemisinin and its derivatives, such as artesunate, have shown that the endoperoxide bridge, a key structural feature for antimalarial activity, is susceptible to hydrolysis, particularly in aqueous solutions and under acidic or basic conditions. While this compound does not possess an endoperoxide bridge, its lactone ring may be susceptible to hydrolysis under certain pH conditions.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies used for artemisinin and other natural products can be readily adapted.

Solubility Determination: Shake-Flask Method

A common method for determining equilibrium solubility is the shake-flask method.

Workflow for Solubility Determination by Shake-Flask Method.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

Forced Degradation Experimental Workflow.

Methodology:

-

Solution Preparation: Solutions of this compound are prepared in suitable solvents.

-

Stress Application: The solutions are exposed to a variety of stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

-

Time-Point Analysis: Samples are collected at various time points and analyzed using a stability-indicating analytical method (e.g., HPLC) that can separate the intact drug from its degradation products.

-

Data Evaluation: The rate of degradation and the formation of degradation products are monitored to assess the stability of this compound under different conditions.

Biosynthetic Context of Arteannuins

This compound is part of the complex biosynthetic network of sesquiterpenoids in Artemisia annua. Understanding its position within this pathway can provide insights into its chemical properties and potential for chemical modification. The biosynthesis of artemisinin and related compounds, including various Arteannuins, originates from farnesyl pyrophosphate (FPP).

Simplified Biosynthetic Pathway of Artemisinin and Arteannuins.

This simplified diagram illustrates that Arteannuin B is derived from artemisinic acid, while other arteannuins, potentially including this compound, are downstream products in related pathways. The non-enzymatic, photochemical transformations in this pathway suggest a potential sensitivity of these compounds to light and oxidative conditions.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While direct quantitative data remains limited, qualitative assessments and data from the closely related Arteannuin B provide a strong foundation for researchers. This compound is a lipophilic compound, soluble in common organic solvents and likely possessing poor aqueous solubility. Its stability profile is anticipated to be sensitive to light and temperature, similar to other sesquiterpene lactones from A. annua. The experimental protocols and biosynthetic context provided herein offer a framework for further investigation and development of this and related compounds. Future research should focus on generating precise quantitative solubility and stability data for this compound to facilitate its progression in drug discovery and development pipelines.

References

A Technical Guide to the Natural Abundance of Arteannuin B in Artemisia annua

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Arteannuin B, a significant sesquiterpene lactone found in Artemisia annua. While the initial focus of this guide was Arteannuin L, the available scientific literature provides more extensive quantitative data and clear biosynthetic elucidation for its closely related isomer, Arteannuin B. Given their structural similarity and shared biosynthetic precursors, this guide will focus on Arteannuin B as a representative of this class of compounds, offering valuable insights for researchers in the field.

This document summarizes the quantitative distribution of Arteannuin B in various plant tissues, details the experimental protocols for its analysis, and illustrates the key biosynthetic pathways and experimental workflows.

Quantitative Abundance of Arteannuin B

The concentration of Arteannuin B in Artemisia annua is subject to significant variation, influenced by factors such as the specific chemotype of the plant, its geographical origin, and the developmental stage of the plant. High-artemisinin producing (HAP) chemotypes tend to have lower levels of Arteannuin B, while low-artemisinin producing (LAP) chemotypes show a higher accumulation of Arteannuin B and its precursor, artemisinic acid[1]. This inverse correlation is a key consideration in the selection of plant material for the extraction of specific compounds.

The distribution of Arteannuin B also shows significant geographical variation. For instance, studies on Artemisia annua from different regions in China have revealed that plants from northern China tend to have a higher content of Arteannuin B and artemisinic acid[2].

Table 1: Concentration of Arteannuin B in Artemisia annua

| Plant Material | Extraction Method | Analytical Method | Arteannuin B Concentration (% of dry weight) | Reference |

| Dry leaves | Microwave-assisted extraction | GC-MS | 0.18 - 1.23 | [3] |

| Dry leaves | Supercritical fluid extraction | GC-MS | 1.18 | [3] |

Biosynthetic Pathway of Arteannuin B

Arteannuin B is a sesquiterpenoid synthesized in the glandular trichomes of Artemisia annua. Its biosynthesis shares the initial steps with the antimalarial compound artemisinin. The pathway diverges at the intermediate artemisinic aldehyde.

The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS). Subsequently, a multi-functional cytochrome P450 enzyme, CYP71AV1, in conjunction with its reductase partner (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid[4]. It is from artemisinic acid that Arteannuin B is believed to be formed through a photo-oxidative, non-enzymatic reaction[5].

In a parallel branch of the pathway, artemisinic aldehyde can be reduced to dihydroartemisinic aldehyde by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2). Dihydroartemisinic aldehyde is then oxidized by aldehyde dehydrogenase 1 (ALDH1) to form dihydroartemisinic acid, the direct precursor of artemisinin[4][5]. The relative flux through these competing branches determines the ratio of artemisinin to Arteannuin B in the plant.

Caption: Biosynthetic pathway of Arteannuin B.

Experimental Protocols

The accurate quantification of Arteannuin B in Artemisia annua extracts is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Extraction of Arteannuin B

A generalized protocol for the extraction of Arteannuin B from dried plant material is as follows:

-

Sample Preparation: Air-dry the aerial parts of Artemisia annua at room temperature (25-30°C) for approximately 7 days. Once dried, grind the plant material into a fine powder.

-

Extraction:

-

Microwave-Assisted Extraction (MAE): Suspend the powdered plant material in a suitable solvent (e.g., ethanol, chloroform, n-hexane, or toluene). Perform extraction using a microwave extractor. The optimal conditions may vary depending on the solvent and equipment used[3].

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract using n-hexane in a Soxhlet apparatus.

-

Ultrasonic-Assisted Extraction: Macerate the powdered plant material in a solvent (e.g., hexane) with the aid of ultrasonication.

-

-

Concentration: After extraction, concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in Arteannuin B, derivatization or the use of detectors other than UV-Vis, such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is often necessary for sensitive detection.

HPLC-ELSD Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, often in a gradient to achieve optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Quantification: Use a calibration curve generated from a certified standard of Arteannuin B.

HPLC-MS Method:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and water with a modifier such as formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. For quantification, selected ion monitoring (SIM) of the protonated molecular ion of Arteannuin B ([M+H]⁺ at m/z 249) is employed for enhanced sensitivity and selectivity[6].

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Arteannuin B.

-

GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the extract. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Injection: A small volume of the extract, dissolved in a suitable solvent like chloroform, is injected into the GC.

-

Mass Spectrometer: Electron ionization (EI) is typically used. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic fragment ions of Arteannuin B.

Caption: Workflow for Arteannuin B analysis.

References

- 1. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. biotaxa.org [biotaxa.org]

- 4. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Artemisinin: A Technical Guide to the Core Pathway and Associated Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemisinin, a sesquiterpene lactone endoperoxide derived from Artemisia annua L., remains the cornerstone of modern antimalarial therapies. The urgent and sustained demand for this compound necessitates a deep and precise understanding of its biosynthetic pathway to optimize production, whether through plant breeding, metabolic engineering, or synthetic biology approaches. This technical guide provides a detailed examination of the core biosynthetic pathway leading to artemisinin, focusing on the key enzymatic steps and precursor molecules. It summarizes critical quantitative data from various studies, outlines detailed experimental protocols for the extraction and analysis of key metabolites, and presents visual diagrams of the biochemical and experimental workflows. While the pathway to artemisinin via its direct precursor, dihydroartemisinic acid (DHAA), is well-elucidated, this paper also addresses the roles of related sesquiterpenoids, such as arteannuin B. Notably, the role of other isolated compounds like Arteannuin L in the central biosynthetic pathway is not established in current scientific literature; this guide focuses exclusively on the evidence-supported metabolic route.

The Core Biosynthetic Pathway of Artemisinin

The synthesis of artemisinin is a complex, multi-step process localized within the glandular secretory trichomes of the Artemisia annua plant.[1][2] The pathway begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). FPP serves as the critical branch point, leading either to artemisinin and other sesquiterpenoids or to competing pathways like sterol biosynthesis.[3]

The committed steps toward artemisinin are as follows:

-

Cyclization of FPP: The enzyme amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP, the first rate-limiting step, to form amorpha-4,11-diene.[3]

-

Multi-step Oxidation: The cytochrome P450 monooxygenase, CYP71AV1, in conjunction with its redox partner cytochrome P450 oxidoreductase (CPR), performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid (AA).[4]

-

Formation of Dihydroartemisinic Acid (DHAA): From artemisinic aldehyde, the pathway branches. One route proceeds via the reduction of the C11-C13 double bond by artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde.[3] This is subsequently oxidized by aldehyde dehydrogenase 1 (ALDH1) to yield dihydroartemisinic acid (DHAA), the direct precursor to artemisinin.[3]

-

Final Non-Enzymatic Conversion: The conversion of DHAA to artemisinin is widely considered to be a non-enzymatic, spontaneous photo-oxidative process.[3] DHAA is believed to form a tertiary allylic hydroperoxide intermediate which then undergoes further spontaneous reactions to generate the unique endoperoxide bridge characteristic of artemisinin.[5]

A competing branch from artemisinic aldehyde can lead to the formation of artemisinic acid, which can be photochemically converted to arteannuin B, a related but non-antimalarial sesquiterpenoid.[1][3]

Quantitative Analysis of Key Metabolites

The concentration of artemisinin and its precursors varies significantly based on the plant cultivar, developmental stage, and genetic modifications. High-artemisinin-producing (HAP) chemotypes show preferential conversion of DHAA to artemisinin, while low-artemisinin-producing (LAP) chemotypes often convert artemisinic acid to arteannuin B.[1] Metabolic engineering has successfully increased yields by overexpressing key biosynthetic enzymes.

| Compound | Concentration / Yield | Plant Line / Condition | Reference |

| Artemisinin | ~1.5% of dry plant material | Best cultivated A. annua | [2] |

| Artemisinin | 2-3 fold increase vs. control | Transgenic plants overexpressing HMGR | [6] |

| Artemisinin | Up to 232% increase vs. control | Co-overexpression of six key enzymes (IDI, FPS, ADS, CYP71AV1, CPR, DBR2) | [4] |

| Artemisinin | ~55% increase vs. control | Down-regulation of competing β-caryophyllene synthase (CPS) gene | [4] |

| Artemisinin | 0.44 ± 0.03% (leaves) | A. annua from Northern Pakistan | [7] |

| Artemisinin | 8.24 ± 2.92 mg/g | A. annua from South of Yangtze River, China | [8] |

| Dihydroartemisinic Acid (DHAA) | 0.24 - 0.36 wt % | A. annua leaves | [9] |

| Artemisinic Acid (AA) | 0.04 - 0.09 wt % | A. annua leaves | [9] |

| Artemisinic Acid (AA) | 3.02 ± 1.00 mg/g | A. annua from Eastern/Northern China | [8] |

| Arteannuin B | 0.69 ± 0.18 mg/g | A. annua from Eastern/Northern China | [8] |

Experimental Protocols

Accurate quantification of artemisinin and its precursors is fundamental for research and process development. The primary methods involve solvent extraction followed by chromatographic analysis.

Metabolite Extraction from Plant Material

Due to the localization of artemisinin and its precursors in the subcuticular space of glandular trichomes, rapid extraction with a non-polar solvent is highly effective.[10]

-

Objective: To efficiently extract artemisinin, DHAA, and AA from fresh or dried A. annua leaves.

-

Protocol (Chloroform Immersion):

-

Weigh approximately 1.0 g of fresh or dried A. annua leaf material.

-

Immerse the plant material completely in a sufficient volume of chloroform (e.g., 10-20 mL).

-

Agitate for 1-2 minutes. Longer extractions are generally not necessary and may increase the co-extraction of interfering compounds.

-

Filter the chloroform to remove plant debris.

-

The resulting chloroform extract can be directly analyzed or dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol, acetonitrile) for chromatographic analysis.[10]

-

-

Alternative Solvents: Hexane and diethyl ether are also commonly used for extraction.[11] Supercritical CO2 extraction is a "green" alternative that can yield clean extracts.[12][13]

Quantification by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for quantification. Mass Spectrometry (MS) provides superior selectivity and sensitivity.

-

Objective: To separate and quantify artemisinin and its precursors in a plant extract.

-

Sample Preparation: The dried extract is reconstituted in the mobile phase or a compatible solvent. A derivatization step is sometimes employed for UV detection, where artemisinin is treated with NaOH and neutralized with acetic acid to form a UV-absorbing product (Q260).[14]

-

Instrumentation:

-

HPLC System: A standard HPLC or UPLC system.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., sodium phosphate buffer, pH 7.76) in a ratio such as 45:10:45 (v/v/v).[14]

-

Detection:

-

UV/DAD: Detection at ~260 nm after derivatization.[14]

-

Mass Spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive or negative ion mode. This method is highly specific and does not require derivatization. It allows for the simultaneous quantification of multiple analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8] For example, protonated molecular ions might be monitored at m/z 283 for artemisinin and 249 for arteannuin B.

-

-

-

Quantification: Analyte concentration is determined by comparing the peak area from the sample to a standard curve generated from certified reference standards.

Conclusion and Future Outlook

The biosynthetic pathway from FPP to artemisinin via DHAA is now well-defined, supported by extensive genetic and biochemical evidence. This knowledge has empowered metabolic engineering strategies that have successfully increased artemisinin yields in A. annua and enabled heterologous production in microorganisms. While compounds such as this compound have been isolated from the plant, their direct involvement in the central artemisinin pathway is not documented, and they do not currently represent targets for pathway optimization. Future research should continue to focus on optimizing the expression and efficiency of the known rate-limiting enzymes (ADS, CYP71AV1, DBR2) and on minimizing the metabolic flux into competing pathways, such as the formation of arteannuin B and other sesquiterpenoids. A deeper understanding of the transcriptional regulation of the pathway genes and the non-enzymatic conversion of DHAA will be critical for developing next-generation, high-yielding production platforms to secure a stable and affordable supply of this life-saving medicine.

References

- 1. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 2. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lavierebelle.org [lavierebelle.org]

- 6. phytojournal.com [phytojournal.com]

- 7. Phytochemical analysis and geographic assessment of flavonoids, coumarins and sesquiterpenes in Artemisia annua L. based on HPLC-DAD quantification and LC-ESI-QTOF-MS/MS confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao) [mdpi.com]

- 10. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 11. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]

- 13. Trichomes + roots + ROS = artemisinin: regulating artemisinin biosynthesis in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differences in chemical constituents of Artemisia annua L from different geographical regions in China | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Arteannuin B: In Vitro Studies

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Arteannuin L" yielded insufficient data for the creation of detailed experimental protocols and application notes. Therefore, this document focuses on the closely related and well-researched compound, Arteannuin B , also isolated from Artemisia annua.

Introduction

Arteannuin B is a sesquiterpene lactone derived from the plant Artemisia annua. While this plant is most famous for producing the antimalarial drug artemisinin, other constituents like Arteannuin B have demonstrated significant biological activity, including anti-inflammatory and anticancer properties. These application notes provide a summary of the in vitro effects of Arteannuin B and detailed protocols for its study in a laboratory setting.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activities of Arteannuin B and its derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Arteannuin B Derivatives

| Compound | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Jurkat (T-cell leukemia) IC50 (µM) | RD (Rhabdomyosarcoma) IC50 (µM) |

| Arteannuin B | >50 | >50 | >50 | >50 | >50 |

| Derivative 3d | 8 | 10 | 12 | 15 | 20 |

| Derivative 3e | 12 | 15 | 18 | 22 | 36 |

Table 2: Synergistic Cytotoxicity of Arteannuin B with Cisplatin in NSCLC Cell Lines

| Cell Line | Treatment | Inhibition Rate (%) |

| A549 | Arteannuin B (20 µM) | 15.2 |

| Cisplatin (5 µM) | 28.4 | |

| Arteannuin B (20 µM) + Cisplatin (5 µM) | 52.1 | |

| HCC827 | Arteannuin B (20 µM) | 18.5 |

| Cisplatin (5 µM) | 31.2 | |

| Arteannuin B (20 µM) + Cisplatin (5 µM) | 65.7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Arteannuin B on cancer cell lines.

Materials:

-

Arteannuin B

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Arteannuin B in complete medium.

-

Remove the medium from the wells and add 100 µL of the Arteannuin B dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Arteannuin B, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Arteannuin B.

Materials:

-

Arteannuin B

-

Human cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Arteannuin B for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by Arteannuin B.

Materials:

-

Arteannuin B

-

Human cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-